molecular formula C11H15N3O4 B13616158 1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylic acid

1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B13616158
M. Wt: 253.25 g/mol
InChI Key: TYRYUMJSGNJYII-UHFFFAOYSA-N
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Description

1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines a piperidine ring with a tetrahydropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects. The exact mechanism may vary depending on the specific application and the target molecule .

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

1-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C11H15N3O4/c1-13-9(15)6-8(12-11(13)18)14-4-2-7(3-5-14)10(16)17/h6-7H,2-5H2,1H3,(H,12,18)(H,16,17)

InChI Key

TYRYUMJSGNJYII-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

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